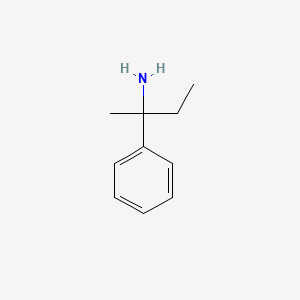
2-Phenylbutan-2-amine
描述
2-Phenylbutan-2-amine is an organic compound belonging to the class of phenylalkylamines It is characterized by a phenyl group attached to the second carbon of a butan-2-amine structure
作用机制
Target of Action
2-Phenylbutan-2-amine, also known as AEPEA, Butanphenamine, or α-Ethylphenethylamine , is an amphetamine characterized by having an ethyl group in the alpha position It is known that amphetamines typically target the norepinephrine and dopamine transporters .
Mode of Action
This could potentially lead to changes in mood, cognition, and behavior .
Biochemical Pathways
Given its structural similarity to other amphetamines, it is likely that it affects the monoaminergic system, which includes the dopamine, norepinephrine, and serotonin pathways .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Based on its structural similarity to other amphetamines, it can be inferred that it may lead to increased levels of dopamine, norepinephrine, and possibly serotonin in the synaptic cleft, which could result in stimulant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nutrition is one of the environmental factors that mutually affect and are affected by neurotransmitters . Therefore, dietary habits could potentially influence the action of this compound.
生化分析
Biochemical Properties
2-Phenylbutan-2-amine is involved in various biochemical reactions. It is a primary amine-containing compound, which means it can participate in reactions involving the amine group
Cellular Effects
It is known that primary amine-containing compounds can influence cell function . They can arrest proliferation in cell lines by depleting intracellular polyamine levels
Molecular Mechanism
It is known that it is a higher homologue of amphetamine, which acts as a selective norepinephrine releasing agent
Dosage Effects in Animal Models
It is known that the LD50 - lethal dose, 50 percent kill, in rodents is 100 mg/kg .
Metabolic Pathways
It is known that metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylbutan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylbutan-2-one using ammonia or an amine donor in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method includes the alkylation of phenylacetonitrile with ethyl bromide followed by reduction of the resulting nitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize high-pressure hydrogenation in the presence of metal catalysts such as palladium or platinum on carbon . The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 2-Phenylbutan-2-amine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-Phenylbutan-2-one.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylbutan-2-amines.
科学研究应用
2-Phenylbutan-2-amine has several scientific research applications:
相似化合物的比较
2-Phenylpropan-2-amine: Similar structure but with a shorter carbon chain.
4-Phenylbutan-2-amine: An isomer with the phenyl group attached to the fourth carbon.
2-Phenylbutan-1-amine: Similar structure but with the amine group on the first carbon.
Uniqueness: 2-Phenylbutan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the phenyl and amine groups allows for unique reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
2-phenylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTQGFJZEYVZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944794 | |
| Record name | (+/-)-1-Methyl-1-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22148-77-2, 6948-04-5 | |
| Record name | (1)-1-Methyl-3-phenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022148772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55893 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-1-Methyl-1-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


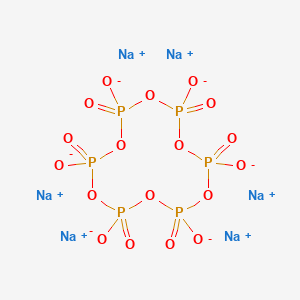
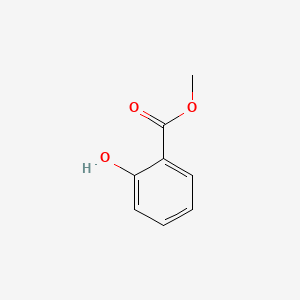
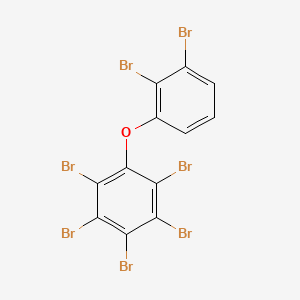
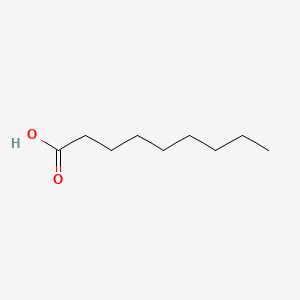
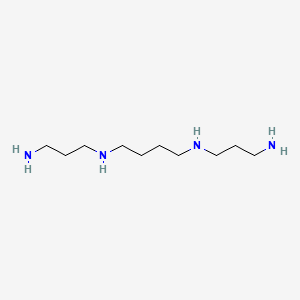
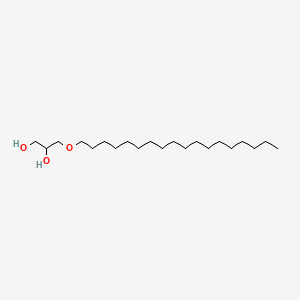
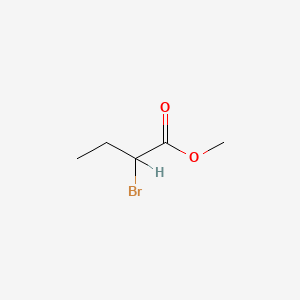


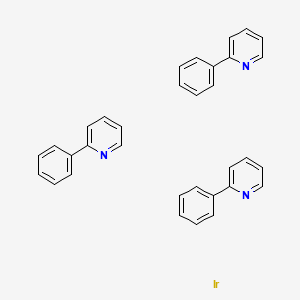
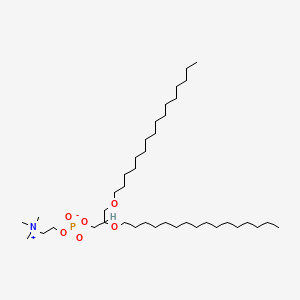
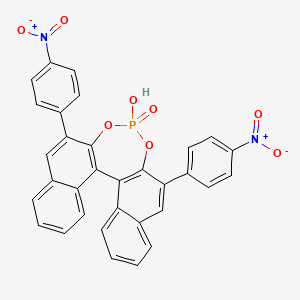
![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B3428766.png)

